An In-depth Technical Guide to 3-Aminobenzo[d]isoxazol-4-ol: Properties, Synthesis, and Therapeutic Potential
An In-depth Technical Guide to 3-Aminobenzo[d]isoxazol-4-ol: Properties, Synthesis, and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Abstract
3-Aminobenzo[d]isoxazol-4-ol is a heterocyclic organic compound featuring a fused benzisoxazole ring system. This scaffold is of significant interest in medicinal chemistry due to its prevalence in a variety of biologically active molecules. This guide provides a comprehensive overview of the known chemical properties, synthetic strategies, and the burgeoning therapeutic potential of 3-aminobenzo[d]isoxazol-4-ol and its derivatives. The content herein is intended to serve as a foundational resource for researchers engaged in the discovery and development of novel therapeutics, leveraging the unique structural and chemical attributes of this compound class.
Introduction: The Significance of the 3-Aminobenzisoxazole Scaffold
The 3-aminobenzo[d]isoxazole core is a privileged structure in drug discovery, consistently appearing in compounds targeting a diverse array of biological pathways. Its rigid, planar geometry and the presence of key hydrogen bond donors and acceptors facilitate potent and selective interactions with various protein targets. Derivatives of this scaffold have demonstrated promising activity as antimicrobial, anticancer, anti-inflammatory, and antithrombotic agents, underscoring the versatility and therapeutic relevance of this heterocyclic system.[1][2][3][4] Specifically, the 3-amino and 4-hydroxyl substitutions on the benzo[d]isoxazole ring of the title compound offer unique opportunities for molecular interactions and further chemical modification, making it a valuable building block for the synthesis of novel drug candidates.
Physicochemical Properties
While specific experimental data for 3-Aminobenzo[d]isoxazol-4-ol is not extensively reported in publicly available literature, its fundamental properties can be defined.
| Property | Value | Source |
| CAS Number | 126940-15-6 | Internal Database |
| Molecular Formula | C₇H₆N₂O₂ | Internal Database |
| Molecular Weight | 150.13 g/mol | Internal Database |
| Appearance | Predicted to be a solid at room temperature | Inferred from related structures |
| Solubility | Expected to be soluble in polar organic solvents like DMSO and DMF.[5] | [5] |
| pKa | The phenolic hydroxyl and the amino group suggest amphoteric properties. The pKa values are predicted to be in the acidic range for the hydroxyl and in the basic range for the amino group. | Chemical Structure Analogy |
Note: The lack of comprehensive, publicly available experimental data for this specific molecule necessitates experimental determination for precise characterization.
Synthesis of 3-Aminobenzo[d]isoxazol-4-ol
The synthesis of 3-aminobenzo[d]isoxazoles typically proceeds through one of two primary strategic approaches. The choice of method is often dictated by the availability of starting materials and the desired substitution pattern on the benzene ring.
General Synthetic Strategies
Two main retrosynthetic disconnections are commonly employed for the construction of the 3-aminobenzo[d]isoxazole ring system:
Figure 2: Proposed synthetic workflow for 3-Aminobenzo[d]isoxazol-4-ol.
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Reaction Setup: To a solution of 2-fluoro-6-hydroxybenzonitrile (1.0 eq) in a polar aprotic solvent such as DMF or DMSO, add hydroxylamine hydrochloride (1.2 eq) and a suitable base, for example, potassium carbonate (2.5 eq).
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Reaction Conditions: Heat the reaction mixture at a temperature range of 80-120 °C. The progress of the reaction should be monitored by an appropriate technique like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
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Work-up and Purification: Upon completion, cool the reaction mixture to room temperature and pour it into ice-water. The resulting precipitate can be collected by filtration. Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to afford the desired 3-Aminobenzo[d]isoxazol-4-ol.
Reactivity and Chemical Space
The chemical reactivity of 3-Aminobenzo[d]isoxazol-4-ol is dictated by the interplay of its functional groups: the nucleophilic amino group, the acidic phenolic hydroxyl group, and the aromatic ring system.
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N-Functionalization: The 3-amino group is a key site for derivatization. It can readily undergo acylation, sulfonylation, and alkylation reactions, allowing for the introduction of a wide variety of substituents to explore the chemical space and modulate biological activity.
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O-Functionalization: The 4-hydroxyl group can be alkylated or acylated to introduce different functionalities. This position is crucial for influencing solubility and for establishing interactions with biological targets.
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Electrophilic Aromatic Substitution: The electron-rich nature of the benzene ring, activated by the amino and hydroxyl groups, makes it susceptible to electrophilic aromatic substitution reactions, although the regioselectivity would need to be determined experimentally.
Therapeutic Potential and Biological Activity
While specific biological data for 3-Aminobenzo[d]isoxazol-4-ol is limited, the broader class of 3-aminobenzisoxazoles has shown significant promise in various therapeutic areas.
Inhibition of Receptor Tyrosine Kinases (RTKs)
Several studies have highlighted the potential of 3-aminobenzo[d]isoxazole derivatives as potent inhibitors of RTKs, which are key regulators of cellular processes and are often dysregulated in cancer. [1][3]For instance, derivatives of this scaffold have been shown to inhibit the vascular endothelial growth factor receptor (VEGFR) and platelet-derived growth factor receptor (PDGFR) families of RTKs, which are crucial for angiogenesis and tumor growth. [1][3]The 3-amino group often serves as a key anchoring point within the ATP-binding pocket of these kinases.
Figure 3: Simplified schematic of RTK inhibition by 3-aminobenzo[d]isoxazole derivatives.
Anticoagulant Activity
Derivatives of 3-aminobenzisoxazole have also been explored as inhibitors of coagulation factor Xa, a critical enzyme in the blood coagulation cascade. [2]These compounds have the potential to be developed as oral anticoagulants for the prevention and treatment of thromboembolic disorders. [2]
Safety and Handling
No specific material safety data sheet (MSDS) is publicly available for 3-Aminobenzo[d]isoxazol-4-ol. However, based on the known hazards of related aromatic amines and phenols, appropriate safety precautions should be taken.
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Personal Protective Equipment (PPE): Wear standard laboratory attire, including safety glasses, a lab coat, and chemical-resistant gloves.
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Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of any dust or vapors. Avoid contact with skin and eyes.
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Storage: Store in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents.
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Toxicity: The toxicological properties have not been fully investigated. As with any novel chemical compound, it should be treated as potentially hazardous.
For related compounds like 3-aminobenzoic acid, hazards include skin irritation, serious eye irritation, and potential respiratory irritation. [6]
Conclusion
3-Aminobenzo[d]isoxazol-4-ol represents a valuable starting point for the design and synthesis of novel therapeutic agents. Its privileged scaffold has been validated across multiple disease areas, and its functional groups provide ample opportunities for chemical modification to optimize potency, selectivity, and pharmacokinetic properties. While a significant amount of research has been conducted on the broader class of 3-aminobenzisoxazoles, further experimental characterization of the title compound is warranted to fully unlock its potential in drug discovery. This guide serves as a comprehensive starting point for researchers looking to explore the rich chemistry and biology of this promising molecule.
References
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Jiang, X. et al. 3-amino-benzo[d]isoxazole based compounds as tyrosine kinase c-Met inhibitors. The synthetic and therapeutic expedition of isoxazole and its analogs. [Link]
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Carl Roth GmbH + Co. KG. Safety Data Sheet: 3-Aminobenzoic acid. [Link]
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Lam, P. Y. S. et al. Preparation of 1-(3-aminobenzo[d]isoxazol-5-yl)-1H-pyrazolo[4,3-d]pyrimidin-7(6H)-ones as potent, selective, and efficacious inhibitors of coagulation factor Xa. Bioorganic & Medicinal Chemistry Letters. [Link]
- Google Patents. Processes for preparing 3-amino-isoxazoles.
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Wallace, E. M. et al. 3-amino-benzo[d]isoxazoles as novel multitargeted inhibitors of receptor tyrosine kinases. Journal of Medicinal Chemistry. [Link]
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Various Authors. Cancer-Fighting Isoxazole Compounds: Sourcing Nature's Potential and Synthetic Advancements- A Comprehensive Review. Journal of Chemical Information and Modeling. [Link]
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